2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

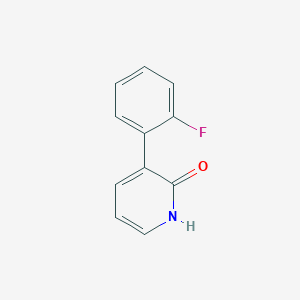

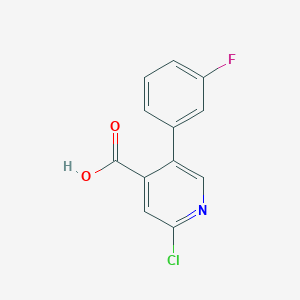

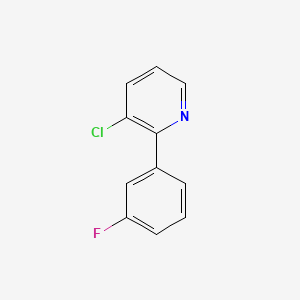

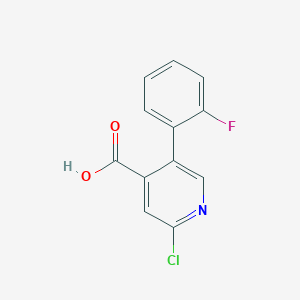

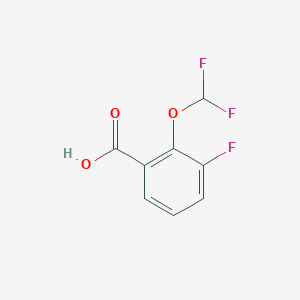

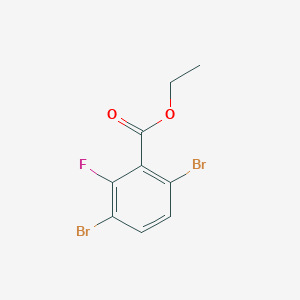

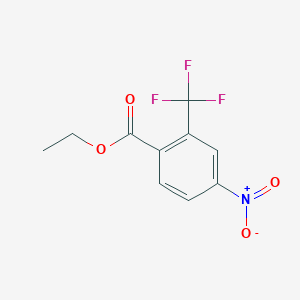

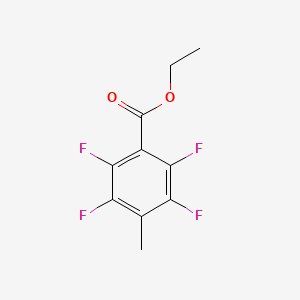

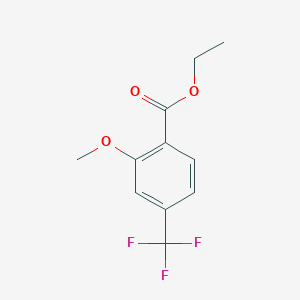

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C9H7F3O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH) . The presence of these functional groups can significantly influence the chemical properties of the compound .Chemical Reactions Analysis

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” can participate in various chemical reactions due to the presence of the reactive functional groups . For instance, it can undergo reactions typical for carboxylic acids, such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” are influenced by its molecular structure . For instance, it has a molecular weight of 220.15 . Its density is approximately 1.4 g/cm3, and it has a boiling point of about 275.7°C at 760 mmHg . The compound also has a flash point of 120.5°C .Mechanism of Action

Target of Action

It’s known that esters, such as this compound, often target enzymes or receptors in the body, modifying their activity .

Mode of Action

Esters are known to undergo hydrolysis in the body, a reaction facilitated by esterases, a class of enzymes . This process breaks the ester down into an alcohol and a carboxylic acid, which can then interact with various biological targets .

Biochemical Pathways

The hydrolysis products of esters can participate in various biochemical pathways, depending on their structure and the specific targets they interact with .

Pharmacokinetics

Some general properties can be inferred from its chemical structure . The compound has a molecular weight of 220.15 Da , which is within the range that allows for good absorption and distribution in the body. Its LogP value is 3.19 , suggesting it has balanced hydrophilic and lipophilic properties, which is favorable for crossing biological membranes. The compound’s water solubility is estimated to be 216.9 mg/L at 25°C , which could influence its distribution and excretion.

Result of Action

The hydrolysis products of esters can have various effects depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

Advantages and Limitations for Lab Experiments

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% is a versatile compound that is widely used in various scientific experiments. It has several advantages for use in laboratory experiments, such as its low cost, its low toxicity, and its high solubility in aqueous solutions. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.

However, there are some limitations to the use of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% in laboratory experiments. It is not as reactive as some other compounds, such as acetic anhydride, and it is not as soluble in organic solvents, such as dichloromethane. Additionally, it is not as volatile as some other compounds, such as ethyl acetate, and it is more difficult to purify and isolate.

Future Directions

The use of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% in scientific research is expected to continue to grow in the future. Potential future directions include its use in the synthesis of new drugs, in the development of new analytical techniques, in the study of enzymes and proteins, and in the study of biochemical and physiological processes. Additionally, it may be used in the development of new catalysts and in the development of new materials. Finally, it may be used in the development of new methods for the purification and isolation of compounds.

Synthesis Methods

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% can be synthesized through a reaction between 2-methoxy-4-trifluoromethyl-benzoic acid and ethanol. The reaction is conducted in a two-phase system composed of aqueous and organic phases. The aqueous phase is composed of aqueous sodium hydroxide, and the organic phase is composed of the reactants, 2-methoxy-4-trifluoromethyl-benzoic acid and ethanol. The reaction is performed at room temperature and is catalyzed by an acid, such as sulfuric acid. The product is then isolated by extraction with ether or other solvents and purified by distillation.

Scientific Research Applications

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% is used in various scientific research applications, such as in the synthesis of drugs, in the study of enzymes and proteins, and in the development of analytical techniques. It is used in the synthesis of drugs, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the study of enzymes and proteins, such as in the study of the structure and function of enzymes, in the study of protein folding, and in the study of protein-protein interactions. Additionally, it is used in the development of analytical techniques, such as in the development of chromatographic techniques, such as high-performance liquid chromatography (HPLC), and in the development of mass spectrometry techniques.

Safety and Hazards

properties

IUPAC Name |

ethyl 2-methoxy-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKSADHUBOYOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.